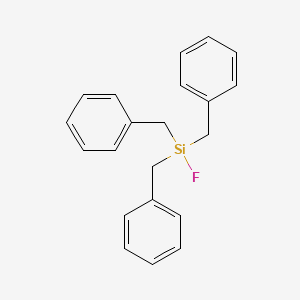
Tribenzyl(fluoro)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tribenzyl(fluoro)silane is an organosilicon compound with the molecular formula C21H21FSi It is characterized by the presence of three benzyl groups and one fluorine atom attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tribenzyl(fluoro)silane can be synthesized through the fluorination of tribenzylchlorosilane using a fluorinating agent such as antimony trifluoride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-fluorine bond. The general reaction scheme is as follows:
[ \text{PhCH}_2\text{SiCl}_3 + \text{SbF}_3 \rightarrow \text{PhCH}_2\text{SiF}_3 + \text{SbCl}_3 ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Tribenzyl(fluoro)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of silanol or siloxane derivatives.
Reduction Reactions: The silicon-fluorine bond can be reduced using hydride donors, such as lithium aluminum hydride, to form silane derivatives.
Oxidation Reactions: The benzyl groups can undergo oxidation to form benzaldehyde or benzoic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at room temperature.
Reduction Reactions: Conducted in anhydrous ether or THF under an inert atmosphere to prevent moisture interference.
Oxidation Reactions: Performed using oxidizing agents such as potassium permanganate or chromium trioxide in aqueous or organic solvents.
Major Products Formed
Substitution Reactions: Silanol or siloxane derivatives.
Reduction Reactions: Silane derivatives.
Oxidation Reactions: Benzaldehyde or benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Tribenzyl(fluoro)silane has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of various organosilicon compounds.
Materials Science: Employed in the development of silicon-based materials with unique properties, such as superhydrophobic coatings.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Mecanismo De Acción
The mechanism of action of tribenzyl(fluoro)silane involves the activation of the silicon-fluorine bond by nucleophiles or electrophiles. The fluorine atom, being highly electronegative, can stabilize the transition state during chemical reactions, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Tribenzylchlorosilane: Similar structure but with a chlorine atom instead of fluorine.
Trimethyl(fluoro)silane: Contains three methyl groups instead of benzyl groups.
Triphenyl(fluoro)silane: Contains three phenyl groups instead of benzyl groups.
Uniqueness
Tribenzyl(fluoro)silane is unique due to the presence of benzyl groups, which provide steric hindrance and influence the reactivity of the silicon-fluorine bond. This makes it a valuable compound for specific applications where controlled reactivity is required.
Propiedades
Número CAS |
429-76-5 |
|---|---|
Fórmula molecular |
C21H21FSi |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
tribenzyl(fluoro)silane |
InChI |
InChI=1S/C21H21FSi/c22-23(16-19-10-4-1-5-11-19,17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15H,16-18H2 |
Clave InChI |
CBPRJNQRBNWWLE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(CC3=CC=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


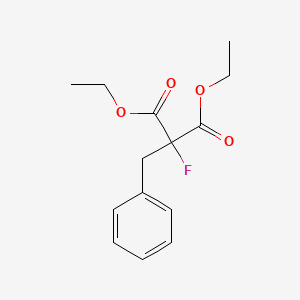
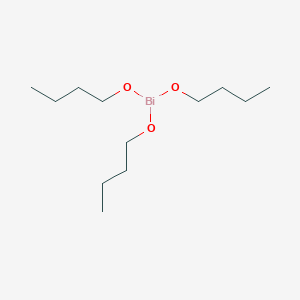

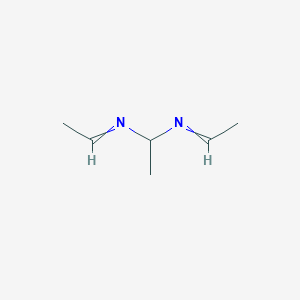
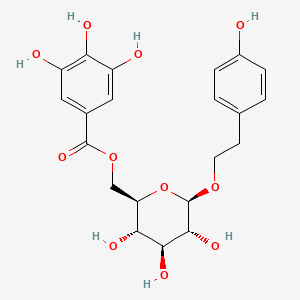
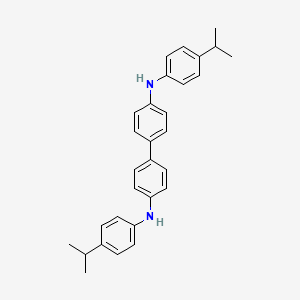
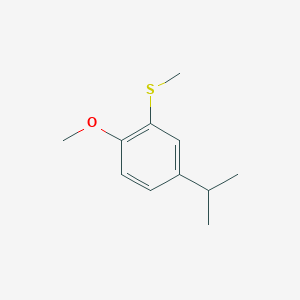

![[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]-[(6S)-6-methyl-1-pyrimidin-2-yl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]methanone](/img/structure/B14757687.png)
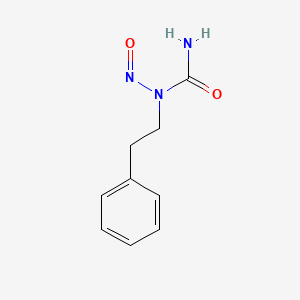
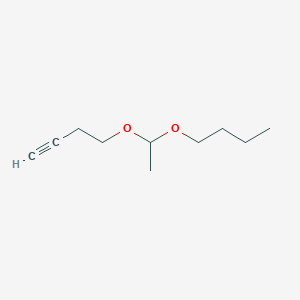
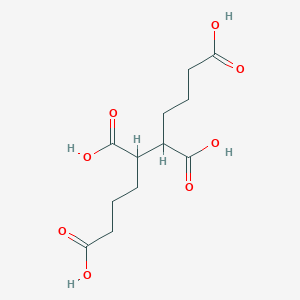

![[2-(4-Chlorophenyl)-4-methyl-6-phenylpiperazin-1-yl]methanol](/img/structure/B14757716.png)
